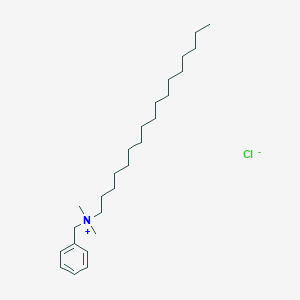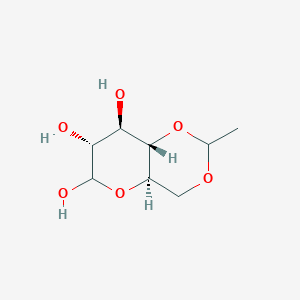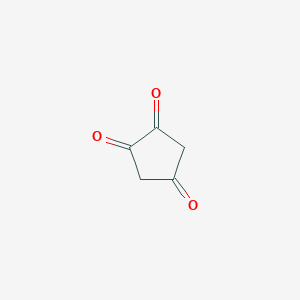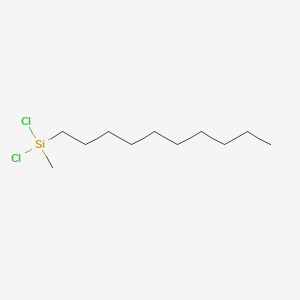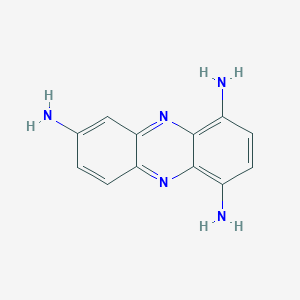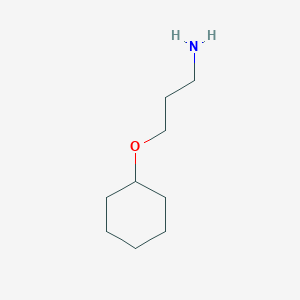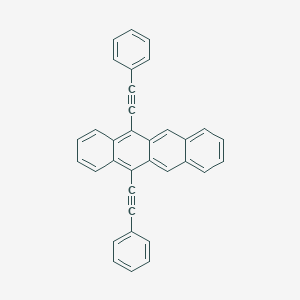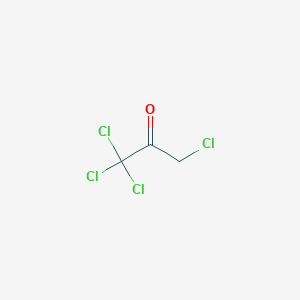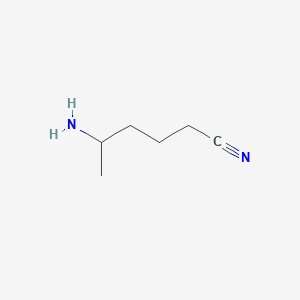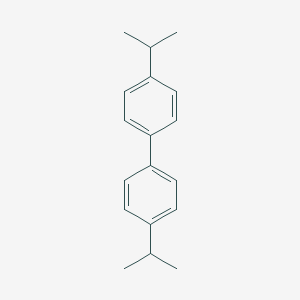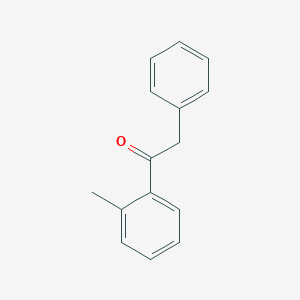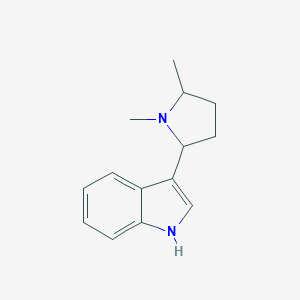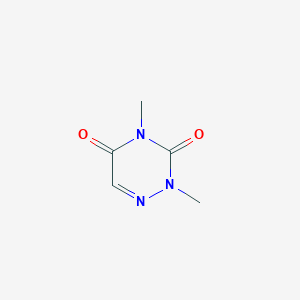
2,4-Dimethyl-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,2,4-triazine-3,5-dione (DMTD) is a heterocyclic compound that has been widely used in the field of organic chemistry. It is a white crystalline solid that is soluble in water and organic solvents. DMTD has a unique chemical structure that makes it a valuable compound for various applications.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to act as an electrophile in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione can react with nucleophiles, such as amines and alcohols, to form adducts. It can also react with other electrophiles, such as alkyl halides, to form substituted triazines.
Biochemische Und Physiologische Effekte
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, to have antimicrobial activity against bacteria and fungi, and to have antioxidant properties. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethyl-1,2,4-triazine-3,5-dione has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, 2,4-Dimethyl-1,2,4-triazine-3,5-dione can also be difficult to handle due to its sensitivity to moisture and its tendency to decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. One area of research is the development of new synthetic methods for 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its derivatives. Another area of research is the investigation of the mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its potential applications in various fields, such as medicine and agriculture. Additionally, the development of new applications for 2,4-Dimethyl-1,2,4-triazine-3,5-dione, such as in the production of new materials and catalysts, is an area of interest for future research.
Conclusion
In conclusion, 2,4-Dimethyl-1,2,4-triazine-3,5-dione is a valuable compound for various applications in scientific research. Its unique chemical structure and properties make it a versatile compound that can be used as a reagent, building block, and catalyst. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have various biochemical and physiological effects, including neuroprotective and antioxidant properties. There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione, including the development of new synthetic methods, investigation of its mechanism of action, and the development of new applications.
Synthesemethoden
2,4-Dimethyl-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of cyanuric chloride with dimethylamine or the reaction of cyanuric acid with dimethylamine hydrochloride. The reaction between cyanuric acid and dimethylamine hydrochloride is the most common method used for the synthesis of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 2,4-Dimethyl-1,2,4-triazine-3,5-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its various applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, a building block for the synthesis of other compounds, and a catalyst in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been used as a herbicide and a pesticide.
Eigenschaften
CAS-Nummer |
15677-10-8 |
|---|---|
Produktname |
2,4-Dimethyl-1,2,4-triazine-3,5-dione |
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |
InChI-Schlüssel |
IVFPHZYXZYQYNI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)C |
Kanonische SMILES |
CN1C(=O)C=NN(C1=O)C |
Andere CAS-Nummern |
15677-10-8 |
Synonyme |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



